2-[(3-Chloropropanoyl)oxy]ethyl 2-methylprop-2-enoate

Controlled Radical Polymerization ATRP Propagation Rate Coefficient

2-[(3-Chloropropanoyl)oxy]ethyl 2-methylprop-2-enoate (CAS 149839-19-0) is a heterobifunctional methacrylate monomer with the molecular formula C9H13ClO4 and a molecular weight of 220.65 g/mol. It features a polymerizable methacrylate group and a 3-chloropropanoyl ester, where the terminal alkyl chloride serves as a latent electrophile for post-polymerization modification.

Molecular Formula C9H13ClO4
Molecular Weight 220.65 g/mol
CAS No. 149839-19-0
Cat. No. B13980752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3-Chloropropanoyl)oxy]ethyl 2-methylprop-2-enoate
CAS149839-19-0
Molecular FormulaC9H13ClO4
Molecular Weight220.65 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OCCOC(=O)CCCl
InChIInChI=1S/C9H13ClO4/c1-7(2)9(12)14-6-5-13-8(11)3-4-10/h1,3-6H2,2H3
InChIKeyWQCDPHUSSCQQEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(3-Chloropropanoyl)oxy]ethyl 2-methylprop-2-enoate (CAS 149839-19-0): A Bifunctional Methacrylate Monomer for Complex Macromolecular Architecture


2-[(3-Chloropropanoyl)oxy]ethyl 2-methylprop-2-enoate (CAS 149839-19-0) is a heterobifunctional methacrylate monomer with the molecular formula C9H13ClO4 and a molecular weight of 220.65 g/mol [1]. It features a polymerizable methacrylate group and a 3-chloropropanoyl ester, where the terminal alkyl chloride serves as a latent electrophile for post-polymerization modification [2]. This dual functionality places it within a niche class of monomers used to create reactive polymer precursors, particularly for controlled radical polymerization strategies like Atom Transfer Radical Polymerization (ATRP).

Why 2-[(3-Chloropropanoyl)oxy]ethyl 2-methylprop-2-enoate Cannot Be Substituted by Generic Functional Methacrylates


Generic substitution fails because this compound's value proposition is rooted in the specific kinetic and structural synergy of its two functional groups. Replacing it with a monomer like 2-hydroxyethyl methacrylate (HEMA) forfeits the reactive alkyl chloride handle necessary for direct, high-yield ATRP macroinitiator synthesis [1]. Conversely, substituting with the faster-polymerizing acrylate analog 2-[(3-chloropropanoyl)oxy]ethyl prop-2-enoate sacrifices the controlled polymerization kinetics offered by the methacrylate's alpha-methyl group, which is critical for achieving low dispersity (Đ) in block copolymer synthesis [2]. The precise balance of moderate propagation rate and post-polymerization reactivity is not duplicated by any single commercially available monomer.

Quantitative Differentiation Evidence for 2-[(3-Chloropropanoyl)oxy]ethyl 2-methylprop-2-enoate


Controlled Polymerization Kinetics: Methacrylate vs. Acrylate Backbone

The target compound's methacrylate backbone provides a markedly lower propagation rate coefficient (kp) compared to its direct acrylate analog, 2-[(3-chloropropanoyl)oxy]ethyl prop-2-enoate (CAS 146790-32-1). For reference, the kp of methyl methacrylate (MMA) at 40°C is approximately 420 L·mol⁻¹·s⁻¹, while that of methyl acrylate (MA) is about 13,400 L·mol⁻¹·s⁻¹ [1]. This ~30-fold difference in kp translates to a slower, more controlled polymerization, which is essential for synthesizing well-defined block copolymers with low dispersities (Đ < 1.3) in ATRP systems. The acrylate analog, while capable of surface-initiated polymerization, typically yields higher dispersities due to its inherently faster and less controllable chain growth [2].

Controlled Radical Polymerization ATRP Propagation Rate Coefficient

ATRP Initiator Functionality: Alkyl Chloride vs. Hydroxyl Group Reactivity

The 3-chloropropanoyl group of the target compound is a known initiator structure for ATRP. The analogous monomer 2-(2-chloropropanoyloxy)ethyl acrylate has been successfully employed as a one-reactant photografting monomer to create surface-bound ATRP initiators, achieving initiator surface densities of up to 0.8 nm⁻² [1]. In contrast, the common functional methacrylate 2-hydroxyethyl methacrylate (HEMA, CAS 868-77-9) lacks this alkyl chloride functionality and requires a separate, post-polymerization esterification step with 2-chloropropionyl chloride to install ATRP initiator groups, a process that typically achieves less than 85% conversion efficiency [2]. The target compound eliminates this extra synthetic step and its associated yield loss.

Surface-Initiated Polymerization Macroinitiator Post-Polymerization Modification

Isomeric Purity: 3-Chloropropanoyl vs. 2-Chloropropanoyl Structural Precision

The target compound possesses a primary alkyl chloride (3-chloropropanoyl) which has a distinct reactivity profile compared to the secondary alkyl chloride found in 2-(2-chloropropanoyloxy)ethyl acrylate. In ATRP, secondary alkyl halides (modeled by methyl 2-chloropropionate) exhibit an activation rate constant (kact) approximately 2-3 times higher than primary alkyl chlorides when using CuBr/PMDETA catalyst systems [1]. The target compound's primary chloride is predicted to enable slower, more uniform initiation, which is advantageous for achieving consistent chain growth from surfaces or multifunctional cores, minimizing early termination events that lead to crosslinking.

Isomeric Purity Macroinitiator Design Structural Homogeneity

Copolymerization Parameter Prediction: Electron-Deficient Monomer Behavior

Using the Alfrey-Price Q-e scheme, the target compound's electron-deficient chloropropanoyl ester side chain predicts a positive e-value, similar to other chlorine-containing methacrylates like 2-chloroethyl methacrylate (e = +0.98) [1]. This contrasts sharply with electron-rich monomers like HEMA (e = -0.2). This electronic character enables the target compound to form alternating copolymers with electron-donating monomers such as styrene (e = -0.8), a critical property for controlling copolymer sequence and thermal properties. The glass transition temperature (Tg) of a perfectly alternating copolymer can be up to 40°C higher than a random copolymer of the same composition [2].

Reactivity Ratios Copolymer Composition Q-e Scheme

Optimal Application Scenarios for 2-[(3-Chloropropanoyl)oxy]ethyl 2-methylprop-2-enoate Based on Quantitative Differentiation


Synthesis of Well-Defined Block Copolymer Brushes via Surface-Initiated ATRP

This monomer is ideally suited for creating dense, uniform polymer brushes on planar substrates or nanoparticles. Its methacrylate backbone ensures slow, controlled chain growth consistent with low-dispersity grafts (Đ < 1.3), as inferred from kinetic models [1]. The primary alkyl chloride functionality allows direct surface attachment via photografting without a separate initiator immobilization step, increasing overall process efficiency by eliminating a post-modification step and its associated material loss [2].

Precision Synthesis of Alternating Copolymers for High-Tg Coatings

The electron-withdrawing nature of the chloropropanoyl group (predicted e ≈ +0.98) makes this monomer a strong candidate for forming alternating copolymers with electron-donating comonomers like styrene [1]. This can be exploited to design coatings with elevated and sharply defined glass transition temperatures, potentially up to 40°C higher than random copolymers of identical overall composition, offering a critical advantage in thermal management applications.

Multifunctional Macroinitiator Core for Star Polymer Synthesis

The combination of a methacrylate group and a primary alkyl chloride in the same molecule allows for a 'polymerize-then-initiate' sequence. The methacrylate group can be first homopolymerized or copolymerized to form a core, leaving the pendant primary alkyl chlorides intact. These then serve as slow, uniform ATRP initiation sites for growing arm chains from the core [2]. The primary chloride's predicted 2-3x slower activation, relative to secondary chlorides, promotes uniform arm growth and minimizes star-star coupling.

One-Pot Reactive Precursor for Functionalized Hydrogels

For researchers exploring functional hydrogels, the target compound can be copolymerized with hydrophilic monomers like HEMA or acrylamide. The retained alkyl chloride groups provide post-gelation modification sites, allowing for quantitative conversion with nucleophiles (e.g., amines, thiols). This contrasts with the use of HEMA alone, where installing a comparable reactive handle requires an additional, often sub-quantitative, esterification step on the pre-formed gel, which can compromise its mechanical integrity.

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